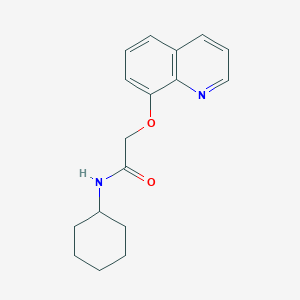

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-

Description

Properties

CAS No. |

88350-29-2 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

N-cyclohexyl-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C17H20N2O2/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h4-7,10-11,14H,1-3,8-9,12H2,(H,19,20) |

InChI Key |

LGHDRIVSFGSNML-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinolin-8-ol with cyclohexylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.

Material Science: Utilized in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-

- CAS Number : 88350-29-2

- Molecular Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.35 g/mol .

Structural Features: The compound consists of an acetamide backbone with a cyclohexyl group attached to the nitrogen atom and a 8-quinolinyloxy moiety at the 2-position.

Applications :

Primarily used as a laboratory chemical and intermediate in the synthesis of complex organic compounds .

Hazard Profile :

Classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335). Precautionary measures include wearing protective gear .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Physicochemical Properties

- Lipophilicity: The quinoline and cyclohexyl groups in the target compound enhance lipophilicity compared to the more polar imidazolone (4f) or hydrazone (5h) derivatives .

- Solubility: Data gaps exist for the target compound ( notes missing physical properties), but analogs like 4f and 5h are likely less water-soluble due to aromatic and aliphatic substituents.

Biological Activity

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

The compound features a cyclohexyl group and an 8-quinolinyloxy moiety, which contribute to its solubility and reactivity. The acetamide functional group enhances these properties, making it a valuable scaffold for further chemical modifications .

Biological Activity

Research indicates that N-cyclohexyl-2-(8-quinolinyloxy)-acetamide exhibits significant biological activity, particularly in the following areas:

-

Anticancer Activity :

- The compound has been shown to intercalate with DNA, suggesting potential use as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines .

-

Enzyme Interaction :

- It interacts with specific enzymes involved in metabolic pathways, which may lead to novel therapeutic strategies. The compound's ability to modulate enzyme activity is crucial for its potential applications in drug development .

- Antimicrobial Properties :

The mechanism of action for N-cyclohexyl-2-(8-quinolinyloxy)-acetamide involves interactions with molecular targets such as enzymes and receptors. These interactions modulate their activity, leading to the observed biological effects. For instance, its ability to intercalate with DNA may disrupt cellular replication processes in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

In vitro studies demonstrated that N-cyclohexyl-2-(8-quinolinyloxy)-acetamide effectively reduced the viability of cancer cell lines such as TK-10 and HT-29, showcasing its potential as an anticancer agent . -

Antimicrobial Testing :

A series of derivatives were tested against various bacterial strains, revealing that those with specific functional groups exhibited enhanced antimicrobial properties compared to simpler acetamide analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.